molecular formula C6H11ClFNO2 B2568041 (2S,5R)-5-Fluoropiperidine-2-carboxylic acid;hydrochloride CAS No. 2305202-79-1

(2S,5R)-5-Fluoropiperidine-2-carboxylic acid;hydrochloride

Cat. No. B2568041
CAS RN: 2305202-79-1
M. Wt: 183.61
InChI Key: QOSSUOJHKJIODR-JBUOLDKXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H10FNO2.ClH/c7-4-1-2-5 (6 (9)10)8-3-4;/h4-5,8H,1-3H2, (H,9,10);1H/t4-,5+;/m1./s1 . This code provides a detailed description of the molecule’s structure, including its stereochemistry.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 183.61. It is a solid at room temperature . It has a boiling point of 374.2°C at 760 mmHg . The compound should be stored at 4°C .

Scientific Research Applications

Stereoselective Synthesis

Research indicates the potential of fluorinated compounds, such as "(2S,5R)-5-Fluoropiperidine-2-carboxylic acid hydrochloride," in stereoselective synthesis. For instance, Purkayastha et al. (2010) discussed a cascade of reactions leading to pipecolic acid derivatives, highlighting the vinylfluoro group's role as an acetonyl cation equivalent under acidic conditions. This process facilitates the production of complex molecular structures, such as (2R,4R,6S)-6-tert-butyl-4-hydroxypiperidine-2-carboxylic acid, demonstrating the compound's application in creating stereoselectively enriched chemicals (Purkayastha et al., 2010).

Antibacterial Agents

The compound's derivatives also find applications in medicinal chemistry, notably in synthesizing antibacterial agents. Egawa et al. (1984) synthesized compounds with variations on the piperidine structure, discovering several with significant antibacterial activity. This research underscores the importance of structural modifications in developing new antibacterial solutions, where "(2S,5R)-5-Fluoropiperidine-2-carboxylic acid hydrochloride" can serve as a starting point for novel therapeutic agents (Egawa et al., 1984).

Material Science and Biochemistry

Furthermore, derivatives of fluoropiperidine, such as nitroxide spin-labeled, achiral Cα-tetrasubstituted α-amino acids, exhibit significant potential in material science and biochemistry. Toniolo et al. (1998) highlighted the use of such compounds as effective inducers in peptides and as probes for electron spin resonance, showcasing their versatility in scientific research beyond purely synthetic applications (Toniolo et al., 1998).

Fluorinated Amino Acids

The research by Yoshinari et al. (2011) on the preparation of fluorinated amino acids from (2S,5R)-5-Fluoropiperidine-2-carboxylic acid derivatives illustrates the compound's role in producing biochemically relevant building blocks. These fluorinated amino acids have been incorporated into cyclic β-peptides, highlighting the compound's utility in peptide synthesis and its contribution to advancing peptide-based therapeutic and structural studies (Yoshinari et al., 2011).

properties

IUPAC Name

(2S,5R)-5-fluoropiperidine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FNO2.ClH/c7-4-1-2-5(6(9)10)8-3-4;/h4-5,8H,1-3H2,(H,9,10);1H/t4-,5+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOSSUOJHKJIODR-JBUOLDKXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NCC1F)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC[C@@H]1F)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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